molecular formula C18H13NO3 B3668202 N-(3-benzoylphenyl)-2-furamide

N-(3-benzoylphenyl)-2-furamide

Cat. No.: B3668202
M. Wt: 291.3 g/mol
InChI Key: OHNJUDYSBLFAQC-UHFFFAOYSA-N
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Description

“N-(3-benzoylphenyl)-2-furamide” is a chemical compound . It is also known as "Acetamide, N-(3-benzoylphenyl)-" . It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) .


Synthesis Analysis

The synthesis of “this compound” or similar compounds has been reported in the literature . For instance, four new hybrid molecules were synthesized between ketoprofen or 2-(3-benzoylphenyl)propanoic acid and N-containing heterocyclic compounds, such as piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline .


Molecular Structure Analysis

The molecular structure of “this compound” or similar compounds can be analyzed using various techniques . For example, the crystal structure of a related compound, N-((3s,5s,7s)-adamantan-1-yl)-2-(3-benzoylphenyl)propanamide, was determined using single-crystal X-ray diffraction .

Scientific Research Applications

Anti-hyperlipidemic Activity

N-(3-benzoylphenyl)-2-furamide and its derivatives have been extensively studied for their anti-hyperlipidemic properties. Research has demonstrated the effectiveness of these compounds in reducing elevated plasma triglyceride levels, total cholesterol, and low-density lipoprotein cholesterol, while simultaneously increasing high-density lipoprotein cholesterol levels in animal models. This suggests potential applications in treating dyslipidemia and cardiovascular diseases (Hikmat et al., 2017); (Al-qirim et al., 2014).

Antimicrobial Activity

Some furamide derivatives have displayed significant antibacterial and antifungal activities. Studies have shown that certain alkylated furan derivatives exhibit effects comparable to nitrofuran on various bacteria and fungi, highlighting their potential in antimicrobial therapies (Makino, 1962).

Polymerization Reactivity

N-(2-Benzoylphenyl) derivatives of furamide have been researched for their utility in polymerization reactions. These compounds have been used to synthesize nickel(II) complexes with potential applications in the production of polymers like polyethylene (Shim et al., 2003).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists

Research has identified N-(2-benzoylphenyl)-L-tyrosine derivatives as potent and selective PPARγ agonists. These compounds have shown promising antihyperglycemic and antihyperlipidemic activity in rodent models, indicating potential use in the treatment of type 2 diabetes (Henke et al., 1998); (Cobb et al., 1998).

DNA Binding Affinity

Some furamide analogues have shown enhanced DNA-binding affinity, which could be significant in developing drugs targeting specific DNA sequences for therapeutic purposes. These compounds have been studied for their interactions with DNA, providing insight into their potential as minor groove binding drugs (Laughton et al., 1995).

Molecular Structure Analysis

Furamide derivatives have been the subject of various studies analyzing their crystal structure, spectroscopic properties, and molecular packing modes. This research provides valuable insights into the chemical and physical properties of these compounds, which can be useful in the development of new materials and pharmaceuticals (Demir et al., 2016); (Huang et al., 1973).

Properties

IUPAC Name

N-(3-benzoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-17(13-6-2-1-3-7-13)14-8-4-9-15(12-14)19-18(21)16-10-5-11-22-16/h1-12H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNJUDYSBLFAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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